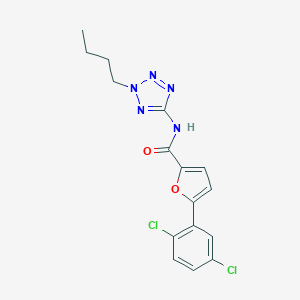![molecular formula C20H23BrFN5O2S B283316 N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B283316.png)
N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMS-986205 and is a small molecule inhibitor of TGF-β receptor.
作用機序
The mechanism of action of N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine involves the inhibition of TGF-β receptor. TGF-β is a cytokine that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The binding of TGF-β to its receptor activates downstream signaling pathways that regulate these cellular processes. N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine inhibits the TGF-β receptor, thereby blocking the downstream signaling pathways and preventing the development and progression of cancer.
Biochemical and Physiological Effects:
N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
実験室実験の利点と制限
One of the major advantages of using N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine in lab experiments is its specificity towards TGF-β receptor. This compound selectively inhibits TGF-β receptor without affecting other signaling pathways, making it an ideal candidate for studying the role of TGF-β in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. It has been found to have toxic effects on normal cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine. One of the major directions is the development of more potent and selective inhibitors of TGF-β receptor. Additionally, the role of TGF-β in various cellular processes and its potential as a therapeutic target for various diseases can be further explored using this compound. Finally, the potential of N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine as a diagnostic tool for cancer can also be investigated in future studies.
Conclusion:
N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine is a promising compound with potential applications in various fields of scientific research. Its specificity towards TGF-β receptor and its ability to inhibit the development and progression of cancer make it an ideal candidate for further studies. However, its potential toxicity and limitations in lab experiments must also be considered. Future research on this compound can provide valuable insights into the role of TGF-β in various cellular processes and its potential as a therapeutic target for various diseases.
合成法
The synthesis of N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine involves several steps. The synthesis begins with the preparation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, which is then reacted with 2-fluorobenzyl bromide to form 3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. The next step involves the reaction of 3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde with 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethylamine to form N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine.
科学的研究の応用
N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the treatment of cancer. It has been found that N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine inhibits the TGF-β receptor, which plays a crucial role in the development and progression of cancer.
特性
分子式 |
C20H23BrFN5O2S |
|---|---|
分子量 |
496.4 g/mol |
IUPAC名 |
N-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C20H23BrFN5O2S/c1-3-28-18-11-14(12-23-8-9-30-20-24-25-26-27(20)2)10-16(21)19(18)29-13-15-6-4-5-7-17(15)22/h4-7,10-11,23H,3,8-9,12-13H2,1-2H3 |
InChIキー |
GVTRMONEEFLKOO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCSC2=NN=NN2C)Br)OCC3=CC=CC=C3F |
正規SMILES |
CCOC1=C(C(=CC(=C1)CNCCSC2=NN=NN2C)Br)OCC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283235.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B283237.png)
![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B283242.png)

![N-[4-(1,3-benzothiazol-2-yl)benzyl]acetamide](/img/structure/B283246.png)
![4-{[2-(Benzyloxy)-5-chlorobenzyl]amino}benzenesulfonamide](/img/structure/B283250.png)
![N-{2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283252.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide](/img/structure/B283254.png)
![4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide](/img/structure/B283255.png)
![N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B283257.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283258.png)
![N-{[2-(benzyloxy)-1-naphthyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B283259.png)